molecular formula C24H18 B14669297 5-(1,2-Dihydroacenaphthylen-5-yl)-1,2-dihydroacenaphthylene CAS No. 41908-42-3

5-(1,2-Dihydroacenaphthylen-5-yl)-1,2-dihydroacenaphthylene

Cat. No.: B14669297
CAS No.: 41908-42-3
M. Wt: 306.4 g/mol
InChI Key: UDYVCQVWKSFLSE-UHFFFAOYSA-N
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Description

5-(1,2-Dihydroacenaphthylen-5-yl)-1,2-dihydroacenaphthylene is a complex organic compound known for its unique structural properties. This compound is part of the acenaphthylene family, which is characterized by its polycyclic aromatic hydrocarbon structure. The compound’s unique arrangement of carbon and hydrogen atoms makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,2-Dihydroacenaphthylen-5-yl)-1,2-dihydroacenaphthylene typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for yield and purity, often utilizing advanced catalytic processes and continuous flow reactors to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

5-(1,2-Dihydroacenaphthylen-5-yl)-1,2-dihydroacenaphthylene undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This includes electrophilic and nucleophilic substitution reactions, where functional groups are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or alkanes.

Scientific Research Applications

5-(1,2-Dihydroacenaphthylen-5-yl)-1,2-dihydroacenaphthylene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism by which 5-(1,2-Dihydroacenaphthylen-5-yl)-1,2-dihydroacenaphthylene exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biochemical pathways. The compound’s structure allows it to modulate these pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1,2-Dihydroacenaphthylen-5-yl)ethanone
  • 2-(1,2-Dihydroacenaphthylen-5-yl)isoindoline-1,3-dione
  • 3-(1,2-Dihydroacenaphthylen-5-yl)furan-2,5-dione

Uniqueness

5-(1,2-Dihydroacenaphthylen-5-yl)-1,2-dihydroacenaphthylene is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

41908-42-3

Molecular Formula

C24H18

Molecular Weight

306.4 g/mol

IUPAC Name

5-(1,2-dihydroacenaphthylen-5-yl)-1,2-dihydroacenaphthylene

InChI

InChI=1S/C24H18/c1-3-15-7-9-17-11-13-19(21(5-1)23(15)17)20-14-12-18-10-8-16-4-2-6-22(20)24(16)18/h1-6,11-14H,7-10H2

InChI Key

UDYVCQVWKSFLSE-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=C(C3=CC=CC1=C23)C4=CC=C5CCC6=C5C4=CC=C6

Origin of Product

United States

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